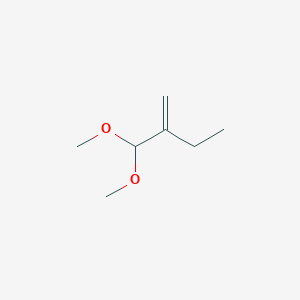

2-(Dimethoxymethyl)but-1-ene

Description

Significance of Terminal Alkene and Acetal (B89532) Functionalities in Synthetic Design

The synthetic utility of a molecule like 2-(Dimethoxymethyl)but-1-ene is best understood by examining its constituent parts.

The terminal alkene (or α-olefin) is a cornerstone of modern synthetic chemistry. chemrxiv.org It is a highly reactive functional group that serves as a precursor to a multitude of other molecular structures. The location of the double bond at the end of the carbon chain is crucial, as it dictates the regioselectivity of addition reactions, directly influencing the structure of the resulting product. chemrxiv.org Terminal alkenes are readily converted into other functional groups; for instance, they can be hydrated to form primary alcohols, or oxidized via the Wacker process to yield methyl ketones. chemrxiv.orgprepchem.com Furthermore, they are key participants in powerful carbon-carbon bond-forming reactions like olefin metathesis, which allows for the construction of complex carbon skeletons. masterorganicchemistry.com

The acetal functionality, specifically a dimethyl acetal in this case, is most renowned for its role as a protecting group for aldehydes and ketones. nih.govchemicalbook.com Acetals are prized for their stability under neutral or basic conditions, which allows chemists to perform reactions on other parts of the molecule—such as the terminal alkene—without affecting the masked carbonyl group. chemicalbook.com This acetal can be readily removed (deprotected) under aqueous acidic conditions to reveal the original aldehyde. lookchem.com This strategic masking and unmasking is a fundamental tactic in multistep organic synthesis, enabling the construction of complex, polyfunctional molecules that would otherwise be inaccessible. nih.gov

The table below summarizes the key synthetic transformations available to these two functional groups.

| Functional Group | Reaction Type | Product Class | Significance |

| Terminal Alkene | Hydration (Anti-Markovnikov) | Primary Alcohol | Introduction of a hydroxyl group at the terminus. |

| Wacker Oxidation | Methyl Ketone | Forms a ketone, a versatile synthetic intermediate. prepchem.com | |

| Olefin Metathesis | New Alkenes/Polymers | Powerful C-C bond formation for complex structures. masterorganicchemistry.commolaid.com | |

| Hydrohalogenation | Alkyl Halide | Introduction of a halogen for further substitution. | |

| Acetal | Acid-Catalyzed Hydrolysis | Aldehyde/Ketone | Deprotection to reveal the original carbonyl group. lookchem.com |

This table provides a summary of common reactions for the functional groups present in this compound.

Historical Context of Acetals and Olefins in Complex Molecule Construction

The strategic importance of both olefins and acetals has evolved over decades, marking significant milestones in the art of molecule building.

The field of olefin chemistry was revolutionized by the discovery of olefin metathesis in the mid-1950s, a process that was formally named in 1967. molaid.com This reaction, which essentially "scrambles" carbon-carbon double bonds, opened up unprecedented pathways to complex molecules that were previously difficult or impossible to synthesize. molaid.com A major breakthrough was the development of well-defined, single-component catalysts, most notably the ruthenium-based systems developed by Robert H. Grubbs. molaid.comchemicalbook.com These catalysts exhibited remarkable functional group tolerance, allowing metathesis reactions like Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) to be applied late in a synthetic sequence without disturbing other sensitive groups, a crucial advantage in the total synthesis of natural products. masterorganicchemistry.comchemicalbook.com

The use of acetals as protecting groups has a long and storied history in organic synthesis. nih.gov Their stability to a wide range of reagents, including strong bases and nucleophiles, made them indispensable tools for masking the reactivity of aldehydes and ketones. chemicalbook.com This allowed for the selective modification of other functional groups within a molecule. nih.gov The development of reliable methods for both the formation of acetals (often by reacting a carbonyl with an alcohol or diol under acidic conditions) and their subsequent removal has been fundamental to the successful synthesis of countless complex natural products and pharmaceutical agents. lookchem.com The ability to protect and deprotect carbonyls with high efficiency remains a critical component of synthetic strategy.

Overview of Research Domains Pertaining to this compound and Its Analogues

While direct research focusing on this compound is limited, the scientific literature is rich with studies on its analogues—molecules that share the bifunctional arrangement of an alkene and an acetal or related groups. These studies highlight the synthetic potential of this structural motif.

Research into functionalized butene derivatives demonstrates their value as precursors to intricate molecular architectures. molaid.com For example, they can be used to construct complex carbocyclic systems and ketones. chemeo.com The presence of two distinct functional groups allows for sequential or cascade reactions. A common strategy involves a reaction at the alkene, followed by hydrolysis of the acetal to reveal an aldehyde, which can then participate in a subsequent intramolecular reaction.

Analogues featuring both an acetal and an unsaturated bond (alkene or alkyne) are valuable substrates in metal-catalyzed reactions. Gold-catalyzed cyclizations of allenyl acetal derivatives, for instance, lead to the formation of complex cyclic structures. acs.org Similarly, the addition of functionalized organolithium compounds to imines has been used to create precursors for amino ketone derivatives, showcasing the utility of such bifunctional building blocks in synthesizing nitrogen-containing molecules like alkaloids. google.com

The reactivity of the butene moiety can be harnessed in various ways. For instance, the Wacker oxidation of the terminal alkene would produce a ketone. prepchem.com Subsequent hydrolysis of the acetal would unmask an aldehyde, creating a 1,4-keto-aldehyde, a valuable intermediate poised for cyclization (e.g., via an intramolecular aldol (B89426) reaction) to form five-membered rings. This demonstrates how the two functionalities in a molecule like this compound can work in concert to rapidly build molecular complexity.

Structure

3D Structure

Properties

CAS No. |

73210-67-0 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-(dimethoxymethyl)but-1-ene |

InChI |

InChI=1S/C7H14O2/c1-5-6(2)7(8-3)9-4/h7H,2,5H2,1,3-4H3 |

InChI Key |

WBZIMWTYFPHTPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C(OC)OC |

Origin of Product |

United States |

Structural and Electronic Features Relevant to Chemical Reactivity of 2 Dimethoxymethyl but 1 Ene

Molecular Architecture and Conformational Analysis

The molecule consists of a but-1-ene chain substituted at the 2-position with a dimethoxymethyl group, -CH(OCH₃)₂. The key to its three-dimensional structure is the rotation around the single bond connecting the C2 of the butene chain and the carbon of the dimethoxymethyl group. The various possible conformations are influenced by the need to minimize steric repulsion between the substituents.

The but-1-ene moiety features a terminal double bond and an ethyl group at C2. The dimethoxymethyl group is relatively bulky. The lowest energy conformations will seek to place the largest groups anti-periplanar to each other. ucalgary.calumenlearning.com Specifically, the conformation where the C-H bond of the acetal (B89532) is staggered relative to the double bond and the ethyl group is generally preferred to minimize steric strain. imperial.ac.uk Interactions such as A¹,³ strain (allylic strain) between a substituent at the allylic position (the dimethoxymethyl group) and the substituents on the double bond can influence conformational preference. imperial.ac.uk

Table 1: Predicted Conformational Data for 2-(Dimethoxymethyl)but-1-ene

| Dihedral Angle (H-C(acetal)-C2-C3) | Conformation | Key Steric Interaction | Relative Energy (Predicted) |

|---|---|---|---|

| ~60° | Gauche | Gauche interaction between the dimethoxymethyl group and the ethyl group. | Higher |

| ~180° | Anti | Minimized interaction between the dimethoxymethyl group and the ethyl group. | Lower |

This table is predictive, based on general principles of conformational analysis. ucalgary.calumenlearning.com

Steric hindrance is a dominant factor in the chemistry of this compound. The bulky dimethoxymethyl group can shield one face of the C=C double bond, potentially directing incoming reagents to the less hindered face. This steric effect is crucial in stereoselective reactions. researchgate.netacs.org

Electronically, the acetal group is generally considered to be electron-withdrawing through the sigma bond network due to the electronegativity of the oxygen atoms. This can slightly decrease the electron density of the adjacent C=C bond compared to a simple alkyl-substituted alkene. However, the oxygen lone pairs can also participate in hyperconjugative interactions, which can modulate the electronic environment. These subtle electronic effects, combined with the more pronounced steric factors, dictate the molecule's reactivity. acs.orgfigshare.com

Electronic Structure and Bonding Characteristics

The electronic nature of the carbon-carbon double bond and the acetal functional group are the primary drivers of the compound's chemical reactions.

The C1=C2 double bond in this compound is a region of high electron density, making it a nucleophilic center susceptible to attack by electrophiles. It is a trisubstituted alkene, bearing two hydrogen atoms at C1, and an ethyl group and a dimethoxymethyl group at C2. The infrared spectrum of similar terminal alkenes shows a characteristic C=C stretching vibration around 1650-1660 cm⁻¹. docbrown.info The presence of both alkyl and acetal substituents at C2 influences the polarization and reactivity of this bond. The ethyl group is weakly electron-donating, while the dimethoxymethyl group has a slight electron-withdrawing inductive effect. This electronic arrangement makes the double bond reactive towards a range of electrophilic addition reactions.

Table 2: Predicted Spectroscopic Data for Key Functional Groups

| Functional Group | 1H NMR Chemical Shift (ppm) (Predicted) | 13C NMR Chemical Shift (ppm) (Predicted) | IR Absorption (cm⁻¹) (Predicted) |

|---|---|---|---|

| =CH₂ (vinyl) | 4.8 - 5.1 | ~115 | ~3080 (C-H stretch), ~1655 (C=C stretch), ~910 (C-H bend) |

| -CH(OR)₂ (acetal) | 4.5 - 4.8 | ~105 | ~2830 (C-H stretch) |

| -OCH₃ (methoxy) | 3.2 - 3.4 | ~55 | 1150-1085 (C-O stretch) |

This table is predictive, based on typical values for these functional groups. docbrown.infonih.gov

The acetal moiety, -CH(OCH₃)₂, features a central carbon atom bonded to two oxygen atoms. These C-O bonds are polar covalent, rendering the central acetal carbon electrophilic. This electrophilicity is significantly enhanced under acidic conditions. Protonation of one of the methoxy (B1213986) groups converts it into a good leaving group (methanol), leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly reactive towards nucleophiles. nih.govthieme-connect.com This property makes the acetal group a useful protecting group for aldehydes, as it is stable to bases and nucleophiles but can be readily removed with acid. researchgate.netgoogle.com

Conversely, the oxygen atoms of the acetal possess lone pairs of electrons, giving them nucleophilic character. uzh.ch These lone pairs are integral to the stability of the aforementioned oxocarbenium ion intermediate through resonance.

Table 3: Typical Bond Parameters for Acetal and Alkene Groups

| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=C (alkene) | 1.34 | n/a |

| C-O (acetal) | 1.41 | n/a |

| C-C (single) | 1.54 | n/a |

| C-O-C (acetal) | n/a | ~112 |

Data is based on typical values for these bond types in organic molecules.

Influence of Functional Groups on Overall Reactivity Profile

Alkene Reactivity : The but-1-ene moiety will undergo typical electrophilic addition reactions. Examples include hydrogenation (reduction to an alkane), halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration. The regioselectivity of additions like hydrohalogenation is expected to follow Markovnikov's rule, where the electrophile (H⁺) adds to the less substituted carbon (C1), and the nucleophile (e.g., Br⁻) adds to the more substituted carbon (C2), which is also stabilized by the adjacent groups.

Acetal Reactivity : The dimethoxymethyl group is primarily reactive under acidic conditions, where it will hydrolyze to yield 2-ethylbutanal (B1361351) and two equivalents of methanol (B129727). researchgate.netthieme-connect.com This functionality is robust under neutral and basic conditions, making it an effective protecting group.

Interplay of Functional Groups : The presence of both groups on the same molecule allows for sequential or tandem reactions. For example, an electrophilic addition could be performed on the alkene while keeping the acetal intact, followed by deprotection of the acetal to reveal the aldehyde for further functionalization. The steric bulk of the acetal can influence the stereochemical outcome of reactions at the double bond. researchgate.net Furthermore, the electronic nature of the acetal can subtly modulate the reactivity of the alkene compared to a simple hydrocarbon. acs.org The molecule can be seen as a synthetic equivalent of an α,β-unsaturated aldehyde, with the acetal serving as a masked aldehyde function.

Role of the Terminal Alkene as a Nucleophilic and Radical Acceptor

The carbon-carbon double bond is a region of high electron density, making it inherently nucleophilic. libretexts.org This characteristic governs its participation in addition reactions where it attacks electrophilic species. msu.edu In this compound, the terminal alkene (or vinyl group) behaves as a typical nucleophile, but its reactivity is also significantly defined by its ability to act as an acceptor for radical species.

Simple alkenes are known to react with a wide array of electrophiles, such as halogens and strong acids. msu.edu The π electrons of the double bond can attack an electrophile, leading to the formation of a carbocation intermediate that is subsequently trapped by a nucleophile. msu.edu While the dimethoxymethyl group is not strongly electron-withdrawing, its electronic influence on the double bond is a factor in these interactions.

In modern synthetic chemistry, the role of alkenes as radical acceptors is of paramount importance. Terminal alkenes are excellent substrates for radical addition reactions due to the accessibility of the double bond. rsc.org These reactions often proceed via photoredox or other radical initiation mechanisms, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The terminal carbon of the alkene in this compound is the typical site of initial radical attack, leading to a more stable secondary radical on the internal carbon. This intermediate can then participate in subsequent reaction cascades.

Several types of radical reactions highlight the utility of terminal alkenes:

Giese Addition: A radical species adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen atom from a donor molecule to complete the reaction. rsc.org

Keto-functionalization: Reactions can be designed where a radical addition to the alkene is followed by oxidation to yield a ketone. For instance, keto-arylation of alkenes has been achieved using aryldiazonium salts or arylhydrazines as radical precursors under photoredox conditions. rsc.org

Carboamination: These reactions involve the addition of both a carbon-based group and a nitrogen-based group across the double bond. In some radical-mediated versions, an electrophilic nitrogen radical adds to the alkene first, generating a nucleophilic carbon radical that can be trapped by a Michael acceptor or other electrophiles. nih.govrsc.org

| Reaction Type | Radical Source Example | Catalyst/Conditions | General Product | Reference |

|---|---|---|---|---|

| Keto-Arylation | Aryl Hydrazines | Methylene Blue, Blue LEDs, DABCO (base) | Aryl Ketones | rsc.org |

| Keto-Alkylation | Cycloketone Oxime Esters | Iridium-based Photocatalyst | Ketonitriles | rsc.org |

| Trifunctionalization | Bromophosphonates | fac-Ir(ppy)₃, Light | Functionalized Phosphonates | mdpi.com |

| Carboazidation | Acetonitrile (as radical precursor) | Copper(I) Catalyst | γ-Azido Alkyl Nitriles | rsc.org |

Role of the Dimethoxymethyl Group as a Masked Carbonyl and Leaving Group Precursor

The dimethoxymethyl group, an acetal, serves a dual role in the reactivity profile of this compound. It functions as a stable, protected form of an aldehyde (a "masked carbonyl") and can be activated to participate in reactions as a precursor to a leaving group.

As a masked carbonyl, the acetal group protects the aldehyde functionality from a wide range of reaction conditions, particularly those involving nucleophiles or bases, under which an unprotected aldehyde would react. google.com This protection strategy is fundamental in multi-step synthesis, allowing other parts of the molecule to be modified selectively. The aldehyde can be readily "unmasked" or deprotected via hydrolysis under acidic conditions. pdx.edu

| Reagent/Condition | Description | General Outcome | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | The standard method for acetal hydrolysis. | Cleavage of the acetal to the corresponding aldehyde and alcohol (methanol). | pdx.edu |

| Lewis Acids (e.g., BCl₃) | Can be used for deprotection, sometimes under milder or non-aqueous conditions. | Formation of the aldehyde. | nih.gov |

| p-Toluenesulfonic acid (PTSA) in wet solvent | An acidic catalyst often used for both formation and cleavage of acetals. | Reversible formation of the aldehyde. |

Beyond its role as a protecting group, the dimethoxymethyl moiety can act as a leaving group precursor. While the methoxy group (-OCH₃) itself is not a good leaving group, it can be activated under specific catalytic conditions. Gold and other acid catalysts can coordinate to one of the oxygen atoms of the acetal, facilitating the loss of a methoxy group to form a highly reactive oxonium ion intermediate. researchgate.net This in-situ generation of a reactive electrophilic center allows the rest of the structure to engage in further transformations, such as cyclizations or annulations. researchgate.netbeilstein-journals.org For example, research has shown that substrates containing a dimethoxymethylphenyl group can undergo gold-catalyzed annulation reactions, where the acetal is activated to initiate a cascade that results in the formation of complex polycyclic structures. researchgate.net This demonstrates the group's function not merely as a static protector, but as an active participant that precedes a bond-breaking or bond-forming event.

Synthetic Methodologies for 2 Dimethoxymethyl but 1 Ene and Its Structural Analogues

Direct Synthesis of 2-(Dimethoxymethyl)but-1-ene

The direct construction of this compound, a molecule featuring both a terminal alkene and a dimethyl acetal (B89532), necessitates a synthetic approach that can establish both functionalities efficiently.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. wikipedia.org This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. Starting from a precursor to this compound, one could envision a divergent approach to generate a range of analogs by modifying the alkene or the acetal functionality. For instance, a central core molecule can be reacted with successive generations of building blocks to create a diverse library of compounds. wikipedia.org

Formation of the Dimethoxymethyl Acetal Moiety

The dimethoxymethyl acetal is a common protecting group for aldehydes and is crucial for the structure of this compound. organic-chemistry.org Its formation can be achieved through several methods.

Acetalization of Aldehyde Precursors in the Presence of Olefins

The most direct method for introducing a dimethyl acetal is the acid-catalyzed reaction of an aldehyde with methanol (B129727). organic-chemistry.org In the context of synthesizing a molecule like this compound, this would involve the acetalization of an α,β-unsaturated aldehyde precursor. This reaction is an equilibrium process, and often requires the removal of water to drive it to completion. google.com

Various acid catalysts can be employed, ranging from traditional Brønsted acids like hydrochloric acid and p-toluenesulfonic acid to Lewis acids such as bismuth triflate and zirconium tetrachloride. nih.govorganic-chemistry.orgacs.org The choice of catalyst is crucial, especially when the substrate contains acid-sensitive functionalities like an alkene. Mild catalysts are often preferred to prevent unwanted side reactions. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) has been shown to be a very mild Brønsted acid catalyst for the acetalization of α,β-unsaturated aldehydes. thieme-connect.de

| Catalyst | Substrate Type | Conditions | Yield | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | α,β-Unsaturated Aldehydes | Toluene, RT, 5Å MS | 71-97% | thieme-connect.de |

| Cobalt(II) chloride | Aldehydes | Methanol, Reflux | High | sciencemadness.org |

| Bismuth triflate | Aldehydes and Ketones | Trialkyl orthoformate, Alcohol | Good | acs.org |

| Cerium(III) trifluoromethanesulfonate | Ketones | Tri-sec-alkyl orthoformate, Alcohol | Very Good | organic-chemistry.org |

| Zirconium tetrachloride | Carbonyl Compounds | Mild conditions | High | organic-chemistry.org |

Transacetalization Approaches

Transacetalization is an alternative method where an existing acetal is exchanged for another. This can be a useful strategy when direct acetalization is problematic. For example, a readily available dimethyl acetal can be reacted with a diol in the presence of an acid catalyst to form a cyclic acetal. Conversely, a cyclic acetal could potentially be converted to a dimethyl acetal under appropriate conditions.

This approach has been investigated for the synthesis of complex molecules. For instance, a transacetalization approach was explored for the synthesis of benzylic acetals from α,β-unsaturated aldehydes, where a dimethoxyacetal was used as an intermediate. thieme-connect.de

Chemoselective Formation of Dimethyl Acetals

In molecules containing multiple functional groups, the selective protection of one carbonyl group over another is a common challenge. Chemoselective acetalization methods have been developed to address this. For example, it is often possible to selectively protect an aldehyde in the presence of a ketone.

Several catalytic systems have been shown to exhibit high chemoselectivity. Cobalt(II) chloride, for instance, has been reported to chemoselectively catalyze the acetalization of aldehydes in the presence of ketones. sciencemadness.org Similarly, catalysts like zirconium tetrachloride and certain palladium complexes have demonstrated high efficiency and chemoselectivity in acetalization reactions under mild conditions. organic-chemistry.org The use of bifunctional catalysts, such as cerium phosphate, can also lead to high catalytic performance in chemoselective acetalizations. rsc.org

The development of such selective methods is crucial for the efficient synthesis of complex molecules where multiple reactive sites need to be differentiated.

Construction of the But-1-ene Framework

The synthesis of the but-1-ene backbone, a terminal alkene, is achievable through several canonical routes in organic chemistry. These methods focus on creating the carbon-carbon double bond at the terminal position of a four-carbon chain.

Elimination Reactions to Form Terminal Alkenes

Elimination reactions are a primary method for generating alkenes by removing two substituents from adjacent carbon atoms. The formation of terminal alkenes like but-1-ene can be accomplished through the dehydrohalogenation of alkyl halides or the dehydration of alcohols.

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from an alkyl halide, typically in the presence of a strong base. vedantu.com For instance, the reaction of 1-bromobutane (B133212) with a strong base like potassium hydroxide (B78521) or sodium ethoxide proceeds via a β-elimination to yield but-1-ene. vedantu.com These reactions can occur through two main mechanisms: the E2 mechanism, a single-step concerted process, and the E1 mechanism, a two-step process involving a carbocation intermediate. ucsb.edu For primary alkyl halides such as 1-bromobutane, the E2 mechanism is generally favored. ucsb.eduscribd.com

Dehydration of alcohols, catalyzed by acid, is another route. While the dehydration of butan-2-ol tends to favor the more substituted internal alkene (but-2-ene) according to Zaitsev's rule, the dehydration of butan-1-ol can produce but-1-ene. vedantu.com However, carbocation rearrangements can complicate these reactions. scribd.com A more controlled method for producing terminal alkenes from alcohols involves the thermolysis of corresponding esters, which can provide high-purity terminal alkenes if the product is distilled from the reaction mixture as it forms to prevent isomerization. thieme-connect.de

Table 1: Comparison of Elimination Reaction Pathways for But-1-ene Synthesis

| Starting Material | Reagent/Condition | Primary Mechanism | Primary Product | Reference(s) |

|---|---|---|---|---|

| 1-Bromobutane | Strong Base (e.g., KOH/Ethanol) | E2 | But-1-ene | vedantu.com |

| 2-Bromobutane | Strong Base (e.g., KOH/Ethanol) | E2 | But-2-ene (major) | vedantu.comucsb.edu |

| Butan-1-ol | Acid (e.g., H₂SO₄), Heat | E1/E2 | But-1-ene/But-2-ene Mixture | vedantu.comscribd.com |

| Butan-2-ol | Acid (e.g., H₂SO₄), Heat | E1 | But-2-ene (major) | vedantu.comscribd.com |

Cross-Coupling Strategies for Olefin Synthesis

Modern synthetic chemistry heavily relies on cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, to form carbon-carbon bonds. These methods offer a powerful way to construct olefins like but-1-ene with high selectivity.

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org To form a but-1-ene framework, one could envision coupling a vinylboronic acid or ester with an ethyl halide, or an ethenylboronic acid with an ethyl halide. The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction provides another route, coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net For example, the reaction of ethylene (B1197577) with an ethyl halide could theoretically be directed to form but-1-ene, although controlling selectivity can be challenging. A typical Heck reaction involves reagents such as Pd(OAc)₂, a base like NaHCO₃, and a suitable solvent like DMF. thieme-connect.com

Nickel-catalyzed cross-coupling reactions are also effective. Combinations of nickel(II) acetylacetonate (B107027) and specific phosphine (B1218219) ligands can catalyze the coupling of substrates like alkenyl alkyl sulfides with Grignard reagents. organic-chemistry.orgorganic-chemistry.org This approach could be adapted to couple a vinyl sulfide (B99878) with an ethylmagnesium halide to generate but-1-ene. organic-chemistry.org

Isomerization of Internal Alkenes to Terminal Positions

The conversion of more stable internal alkenes, such as cis- or trans-2-butene, to the less stable terminal alkene, 1-butene (B85601), is a significant industrial process. This isomerization is typically achieved using heterogeneous catalysts at elevated temperatures.

Zeolite catalysts, such as Ferrierite (FER), are commonly employed for the skeletal isomerization of butenes. acs.orgacs.org While often used to convert linear butenes to isobutene, reaction conditions can be tuned to influence the product distribution. For instance, studies on FER catalysts show that factors like the Si/Al ratio, temperature, and reaction time significantly affect the selectivity towards different butene isomers. acs.org A combined three-step process has been demonstrated where n-butanol is first dehydrated to a mixture of butenes, followed by isomerization of the terminal butenes to internal butenes over a zeolite H-Fer catalyst with high conversion (87%). researchgate.net While this shows the reverse isomerization is efficient, the catalysts are active for both forward and reverse reactions.

Other catalytic systems, including those based on molybdenum oxides, also exhibit activity for butene isomerization. A MoVTeNbO M1 phase catalyst was found to catalyze the shift of the olefinic bond, converting 2-butenes to 1-butene, alongside other reactions. mpg.de The specific conditions for selectively producing 1-butene include temperatures ranging from 50°C to 300°C. google.com

Table 2: Catalytic Systems for Butene Isomerization

| Catalyst System | Reaction Type | Temperature Range (°C) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ferrierite (Zeolite) | Skeletal Isomerization | 420 | Pore accessibility and acid sites are crucial for activity and selectivity. | acs.orgacs.org |

| MoVTeNbO M1 Phase | Olefin Bond Shift | 150-300 | Catalyst exhibits multifunctional activity, including isomerization of 2-butene (B3427860) to 1-butene. | mpg.de |

| Non-zeolitic Molecular Sieves | Double Bond Isomerization | 50-300 | Can be used to selectively produce 1-butene from other butene isomers. | google.com |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of the title compound often involves multi-step sequences where the dimethoxymethyl group and the unsaturated framework are constructed using specific reagents.

Synthesis of Silylated Dimethoxymethyl Dienes (e.g., 2-(dimethoxymethyl)silyl-1,3-butadiene)

The silylated diene, 2-(dimethoxymethyl)silyl-1,3-butadiene, is a known compound with established synthetic routes. google.com A key method for its preparation involves a dehalogenation reaction starting from a chlorinated butene precursor.

The synthesis begins with the preparation of 1,4-dichloro-2-(dimethoxymethyl)silyl-2-butene. prepchem.com This precursor is then treated with zinc powder in a solvent such as tetrahydrofuran (B95107) (THF). The zinc facilitates an elimination reaction, removing the two chlorine atoms and forming the conjugated diene system. The mixture is typically heated under reflux to drive the reaction to completion, yielding 2-(dimethoxymethyl)silyl-1,3-butadiene. prepchem.comgoogle.com

Reaction Scheme for 2-(dimethoxymethyl)silyl-1,3-butadiene Starting Material: 1,4-dichloro-2-(dimethoxymethyl)silyl-2-butene Reagents: Zinc (Zn) powder, Tetrahydrofuran (THF) Conditions: Heated under reflux for 2 hours Product: 2-(dimethoxymethyl)silyl-1,3-butadiene (Reference: prepchem.com)

Preparation of Aromatic Dimethoxymethyl Compounds (e.g., 1-(dimethoxymethyl)-4-methoxybenzene)

Aromatic compounds containing the dimethoxymethyl group are valuable synthetic intermediates, often serving as protected aldehydes. The synthesis of 1-(dimethoxymethyl)-4-methoxybenzene (B1265740) is a straightforward example of acetal formation.

The most common and efficient method is the direct acetalization of the corresponding aldehyde, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). This reaction is typically carried out by treating the aldehyde with methanol in the presence of a catalytic amount of acid. acs.org A general procedure involves stirring the aldehyde in methanol with a trace amount of hydrochloric acid at room temperature. The reaction is usually rapid and high-yielding. After the reaction is complete, the acid is neutralized with a mild base like sodium bicarbonate before concentration and purification. acs.org This method has been shown to produce 1-(dimethoxymethyl)-4-methoxybenzene in 99% yield. acs.org This acetal is used as a protecting group in multi-step syntheses, for instance, in the total synthesis of Marinomycin A and B, where it protects a diol functionality before being selectively opened. rsc.org

Table 3: Synthesis of 1-(dimethoxymethyl)-4-methoxybenzene

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Methanol, 0.1 mol% HCl | Ambient temperature, 30 min | 99% | acs.org |

| 4-Methoxybenzaldehyde | 1-(dimethoxymethyl)-4-methoxybenzene, PPTS | Room temperature, 16 h | 89% (as part of a larger transformation) | rsc.org |

Synthesis of Furanic Dimethoxymethyl Derivatives (e.g., 2-(dimethoxymethyl)-5-(methoxymethyl)furan)

The synthesis of furanic dimethoxymethyl derivatives, such as 2-(dimethoxymethyl)-5-(methoxymethyl)furan (B566274) (DMMF), represents a significant area of research due to their potential as biofuel additives. mdpi.com These compounds are typically synthesized from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF) or directly from sugars such as fructose (B13574). mdpi.comresearchgate.net

One prominent method involves the acid-catalyzed reaction of 5-HMF or fructose in an alcohol medium. For instance, DMMF can be produced from alcoholic solutions of 5-HMF or fructose using solid acid catalysts. mdpi.com The reaction pathway from fructose involves a one-pot dehydration to 5-HMF, followed by acetalization and etherification. mdpi.com Another route starts from 5-chloromethylfurfural (B124360) (CMF), which, when reacted in methanol, undergoes nucleophilic substitution to form 5-methoxymethylfurfural (MMF). This is followed by acid-catalyzed acetalization of the aldehyde group to yield DMMF, also referred to as MMF acetal (MMFA). cetjournal.it

A notable one-pot, two-step strategy has been developed for producing potential biodiesel candidates, including DMMF, directly from fructose. This process first involves the dehydration of fructose to 5-HMF in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the mixture, reacting with the in-situ-formed 5-HMF to yield DMMF, alongside other products like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (B31954) (HDMF) and MMF. mdpi.com In a DMSO-methanol biphasic system at 150 °C, DMMF has been obtained with a maximum yield of 34%. mdpi.com

The reaction mechanism for the formation of MMF from HMF and methanol, which is a precursor step to DMMF, involves by-products such as 5-(dimethoxymethyl)-2-furanmethanol (also known as HDMF). researchgate.net

Table 1: Synthesis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) and Related Derivatives

| Starting Material | Key Reagents/Catalysts | Products | Reported Yield | Reference |

|---|---|---|---|---|

| Fructose | HCl in Methanol | MMF, HDMF, DMMF | 25% (total yield) | mdpi.com |

| Fructose | Silica-gel-supported nitric acid (SiO₂-HNO₃), DMSO, Methanol | HDMF, DMMF, MMF | 34% (DMMF) | mdpi.com |

| 5-Chloromethylfurfural (CMF) | Methanol (reactant and solvent) | MMF, MMFA (DMMF) | Up to 60% (MMF and its acetal) | cetjournal.it |

Advanced Synthetic Techniques and Optimizations

Catalyst Development for Enhanced Yield and Selectivity

The synthesis of acetals, including this compound and its analogues, is heavily reliant on effective catalysis to ensure high yield and selectivity. A variety of catalysts have been developed, ranging from traditional Lewis acids to advanced solid acid catalysts and ionic liquids. scirp.org

Lewis acids such as cobalt(II) chloride (CoCl₂) and nickel(II) chloride (NiCl₂) have been traditionally employed for acetal synthesis. scirp.org However, the focus has shifted towards developing more efficient, reusable, and environmentally benign catalysts. Solid acid catalysts like sulfated zirconia and silicotungstic acid modified bentonite (B74815) (STA-Ben) have shown considerable promise. scirp.org STA-Ben, in particular, has been demonstrated as an efficient and reusable catalyst for synthesizing acetal derivatives in excellent yields. scirp.org Another highly effective system involves using perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which is noted for being an inexpensive and reusable catalyst for the protection of aldehydes and ketones as acetals. organic-chemistry.org

For the synthesis of furanic derivatives, a silica-gel-supported nitric acid (SiO₂-HNO₃) catalyst was found to be exceptionally reactive for producing 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) from fructose. mdpi.com In the realm of benzimidazole (B57391) synthesis, which shares mechanistic steps with acetal formation, task-specific ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (HBImTFA) have proven to be excellent promoters, offering mild reaction conditions and catalyst recyclability. thieme-connect.de Supported reagents, including silica-supported sulfuric acid (SiO₂-H₂SO₄) and ferric chloride (SiO₂-FeCl₃), have also yielded positive results in similar syntheses. thieme-connect.de

The development of gold catalysts has opened new pathways for complex molecular constructions, including annulation reactions that form substituted naphthoates and indeno[1,2-b]quinolines from precursors containing dimethoxymethyl phenyl groups. researchgate.net Furthermore, titanium catalysis is an emerging field for fine chemical synthesis, offering novel mechanisms that are complementary to those of late transition metals. rsc.org

Table 2: Overview of Catalysts for Acetal Synthesis and Related Reactions

| Catalyst Type | Specific Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Solid Acids | Silicotungstic acid modified Bentonite (STA-Ben) | Efficient, reusable, green catalyst | scirp.org |

| Supported Acids | Perchloric acid on silica gel (HClO₄-SiO₂) | Extremely efficient, inexpensive, reusable | organic-chemistry.org |

| Supported Acids | Silica-gel-supported nitric acid (SiO₂-HNO₃) | Exceptionally reactive for furan derivatives | mdpi.com |

| Ionic Liquids | 1-butyl-3-methylimidazolium tetrafluoroborate (HBImTFA) | Mild conditions, high yield, reusable | thieme-connect.de |

| Transition Metals | Gold (Au) catalysts | Enables complex annulation reactions | researchgate.net |

| Transition Metals | Titanium (Ti) catalysts | Versatile, inexpensive, low-toxicity | rsc.org |

Solvent Effects and Reaction Condition Optimization

Optimizing reaction conditions, particularly the choice of solvent, is crucial for maximizing the yield and selectivity of acetal synthesis. The polarity of the solvent can significantly influence the reaction pathway. In the nucleophilic substitution of tetrahydropyran (B127337) acetals, a structural analogue reaction, polar solvents were found to favor the formation of Sₙ1 products, while nonpolar solvents favored Sₙ2 products. acs.orgacs.org Trichloroethylene was identified as a particularly effective nonpolar solvent for promoting Sₙ2 selectivity in both C- and O-glycosylation reactions, outperforming more common solvents like dichloromethane. acs.org

The optimization of reaction parameters such as temperature, time, and catalyst amount is also critical. For instance, in the synthesis of acetal derivatives using STA-Ben as a catalyst, the reaction time and the amount of catalyst were systematically varied to find the optimal conditions that led to the highest product yield. scirp.org In some cases, acetalization can be carried out under solvent-free conditions, especially when using trialkyl orthoformates. organic-chemistry.org However, for less reactive carbonyl compounds, the use of the corresponding alcohol as a solvent is required. organic-chemistry.org

In the synthesis of aroyl-S,N-ketene acetals, a significant improvement in yield was achieved by modifying the solvent system and reaction temperature. Changing the solvent from a 1,4-dioxane (B91453)/ethanol (B145695) mixture to pure 1,4-dioxane and lowering the reaction temperature to room temperature suppressed the formation of byproducts and led to excellent yields of the desired product under kinetic control. nih.gov The polarity of the solvent has been observed to have little effect on the rate of reaction in the ozonation of acetals, suggesting the mechanism is a 1,3-dipolar insertion. cdnsciencepub.com

Table 3: Impact of Solvents and Conditions on Acetal Synthesis

| Reaction Type | Solvent/Condition | Observed Effect | Reference |

|---|---|---|---|

| Nucleophilic substitution of tetrahydropyran acetals | Polar vs. Nonpolar Solvents | Polar solvents favor Sₙ1; Nonpolar solvents (e.g., trichloroethylene) favor Sₙ2 products. acs.orgacs.org | acs.orgacs.org |

| Synthesis of aroyl-S,N-ketene acetals | 1,4-dioxane vs. 1,4-dioxane/ethanol | Omitting ethanol cosolvent and lowering temperature improved yield significantly. nih.gov | nih.gov |

| General Acetalization | Solvent-free vs. Alcohol solvent | Solvent-free is possible with trialkyl orthoformates; alcohol is needed for less reactive substrates. organic-chemistry.org | organic-chemistry.org |

| Ozonation of acetals | Solvent Polarity | Little effect on reaction rate. cdnsciencepub.com | cdnsciencepub.com |

Reactivity and Mechanistic Investigations of 2 Dimethoxymethyl but 1 Ene

Transformations Involving the Terminal Alkene Functionality

The terminal alkene is a key reactive site in 2-(Dimethoxymethyl)but-1-ene, susceptible to a variety of addition reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, involving the attack of an electrophile on the electron-rich double bond. nii.ac.jplibretexts.org

The reaction of alkenes with halogens (halogenation) or hydrogen halides (hydrohalogenation) is a fundamental transformation in organic chemistry. rsc.orgnih.gov In the case of an unsymmetrical alkene like this compound, hydrohalogenation is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon. pressbooks.pubrsc.org This proceeds through a carbocation intermediate. rsc.orgorganic-chemistry.org Halogenation would result in the addition of two halogen atoms across the double bond, typically with anti-stereochemistry via a halonium ion intermediate. nih.govacs.org

Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reactant | Predicted Major Product | Reaction Type |

| HCl | 2-Chloro-2-(dimethoxymethyl)butane | Hydrohalogenation |

| HBr | 2-Bromo-2-(dimethoxymethyl)butane | Hydrohalogenation |

| Br₂ | 1,2-Dibromo-2-(dimethoxymethyl)butane | Halogenation |

Note: The above table is based on predicted reactivity and is not derived from experimental results for this compound.

The addition of water to an alkene, known as hydration, can be achieved through different methods to yield isomeric alcohols. Acid-catalyzed hydration typically follows Markovnikov's rule, leading to the more substituted alcohol. nih.govrsc.org Conversely, hydroboration-oxidation provides the anti-Markovnikov product, where the hydroxyl group adds to the less substituted carbon. dntb.gov.uaresearchgate.netresearchgate.net This latter reaction proceeds through a syn-addition of the borane (B79455) followed by oxidation with retention of stereochemistry. researchgate.netpearson.com

Predicted Products of Hydration and Hydroboration-Oxidation of this compound

| Reaction | Predicted Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | 2-(Dimethoxymethyl)butan-2-ol | Markovnikov |

| Hydroboration-Oxidation | 2-(Dimethoxymethyl)butan-1-ol | Anti-Markovnikov |

Note: The above table is based on predicted reactivity and is not derived from experimental results for this compound.

Radical Addition Reactions

Radical additions to alkenes offer alternative pathways to functionalization, often with regioselectivity opposite to that of electrophilic additions.

The thiol-ene reaction is a robust and efficient method for the formation of thioethers via the radical-mediated addition of a thiol to an alkene. openstax.org This reaction is considered a form of "click" chemistry due to its high yields, stereoselectivity, and tolerance of various functional groups. openstax.org The addition proceeds via an anti-Markovnikov mechanism, where the sulfur atom of the thiol adds to the terminal carbon of the alkene. openstax.org

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous introduction of two different functional groups across a double bond. This process typically involves a transition metal catalyst that facilitates the transfer of a halogen atom from an alkyl halide to the alkene, generating a carbon-centered radical which then propagates the chain. The regioselectivity is governed by the formation of the more stable radical intermediate.

While the fundamental principles of organic chemistry allow for the prediction of the reactivity of this compound, the absence of specific experimental data in the scientific literature is a critical knowledge gap. Detailed mechanistic investigations and product characterizations for the reactions outlined above are necessary to fully understand the chemical behavior of this compound and unlock its potential in synthetic applications. The presence of the acetal (B89532) functionality in proximity to the reacting double bond may also exert electronic or steric influences that could lead to unexpected reactivity or selectivity, a hypothesis that only targeted research can confirm.

Cycloaddition Reactions (e.g., Diels-Alder reactions, [2+2] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The acetal group in this compound is generally considered electron-neutral or slightly electron-donating, which may influence its reactivity as a dienophile in normal-demand Diels-Alder reactions. organic-chemistry.org For a successful reaction, it would typically be paired with an electron-rich diene. The reaction proceeds in a concerted manner, leading to a high degree of stereospecificity. wikipedia.org A variation, the hetero-Diels-Alder reaction, involves a diene or dienophile containing a heteroatom, leading to the formation of heterocyclic compounds. wikipedia.org

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. csic.es Photochemical [2+2] cycloadditions are a common variant. wikipedia.org The reaction between an enone and an alkene, for instance, proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org The regioselectivity of these reactions is influenced by both steric and electronic factors. wikipedia.org For this compound, a [2+2] cycloaddition could potentially be achieved with a suitable reaction partner, such as an enone under photochemical conditions or with an allene (B1206475) under thermal or transition-metal catalyzed conditions. csic.eswikipedia.org

A summary of potential cycloaddition reactions is presented in the table below.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Diels-Alder | Conjugated Diene | This compound | Substituted Cyclohexene | Forms a six-membered ring; concerted mechanism. wikipedia.orgorganic-chemistry.org |

| [2+2] Cycloaddition | Alkene/Enone/Allene | This compound | Substituted Cyclobutane | Forms a four-membered ring; can be stepwise or concerted. csic.eswikipedia.org |

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those containing ruthenium or molybdenum. wikipedia.org This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). researchgate.netharvard.edu

For this compound, cross-metathesis with another olefin could lead to the formation of new, more complex alkenes. The success and selectivity of such a reaction would depend on the catalyst used and the nature of the coupling partner. apeiron-synthesis.com For instance, CM with an electron-deficient partner using a highly active catalyst could be a viable strategy. apeiron-synthesis.com Intramolecular olefin metathesis, or RCM, could be employed if this compound is part of a larger molecule containing another double bond, leading to the formation of a cyclic compound. researchgate.net

The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the alkene with a metal carbene catalyst. wikipedia.orgharvard.edu

Oxidative Functionalization (e.g., epoxidation, dihydroxylation, oxidative cleavage)

The double bond of this compound is susceptible to various oxidative transformations.

Epoxidation: This reaction involves the conversion of the alkene to an epoxide (an oxirane), a three-membered ring containing an oxygen atom. mdpi.com This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is stereospecific, with a cis-alkene yielding a cis-epoxide and a trans-alkene yielding a trans-epoxide. stackexchange.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. libretexts.org

Dihydroxylation: This process converts the alkene into a vicinal diol (a glycol), a compound with two hydroxyl groups on adjacent carbon atoms. wikipedia.org Dihydroxylation can proceed via two stereochemical pathways:

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgchemistrysteps.com This results in the addition of the two hydroxyl groups to opposite faces of the original double bond. chemistrysteps.com

Oxidative Cleavage: This reaction breaks the carbon-carbon double bond, leading to the formation of carbonyl compounds. libretexts.org The nature of the products depends on the oxidizing agent and the workup conditions:

Ozonolysis: Reaction with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) cleaves the double bond to yield aldehydes or ketones. libretexts.orgmasterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. libretexts.orglibretexts.org For this compound, ozonolysis with reductive workup would be expected to yield formaldehyde (B43269) and 2,2-dimethoxybutanal.

Permanganate Oxidation: Strong oxidation with hot, acidic potassium permanganate (KMnO₄) will also cleave the double bond, typically yielding ketones and carboxylic acids. vaia.com

A summary of these oxidative reactions is provided in the table below.

| Reaction | Reagent(s) | Product(s) | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Stereospecific |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Vicinal Diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti-addition |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or DMS | Aldehydes/Ketones | N/A |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Ketones/Carboxylic Acids | N/A |

Transformations Involving the Dimethoxymethyl Acetal Functionality

The dimethoxymethyl group is a protective group for an aldehyde, and its reactivity is centered around its hydrolysis and its role as a latent carbonyl.

Acetal Hydrolysis and Derivatization to Carbonyl Compounds

The primary reaction of the dimethoxymethyl acetal is its hydrolysis under acidic conditions to reveal the corresponding aldehyde. This deprotection is a fundamental transformation in organic synthesis, allowing for the unmasking of a carbonyl group at a desired stage. The hydrolysis of this compound would yield 2-ethylpropenal. This reaction is typically reversible, and the formation of the acetal is favored by the removal of water.

Transacetalization and Exchange Reactions

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic catalysis to form a new acetal. mdpi.com This can be an intramolecular or intermolecular process. mdpi.com For this compound, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative) and the release of methanol (B129727). This reaction can be useful for changing the protecting group or for creating more complex structures. scielo.br

Reactions as Latent Carbonyls in Nucleophilic Additions

The dimethoxymethyl group serves as a "latent" or "masked" carbonyl group. While the acetal itself is generally unreactive towards nucleophiles under neutral or basic conditions, its hydrolysis to the aldehyde allows for subsequent nucleophilic addition reactions. This strategy is widely used in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reactions that would be incompatible with a free aldehyde. For instance, after hydrolysis of this compound to 2-ethylpropenal, the resulting α,β-unsaturated aldehyde could undergo a variety of nucleophilic additions, such as conjugate addition (Michael addition) or direct addition to the carbonyl carbon.

Rearrangement Reactions Involving Acetal Cleavage

Rearrangement reactions represent a fundamental class of organic transformations where the carbon skeleton of a molecule is reorganized. solubilityofthings.com In the context of this compound, reactions involving the cleavage of the acetal group can lead to the formation of new structural isomers. These reactions often proceed through intermediates where bonds are broken and reformed simultaneously. solubilityofthings.com

One notable rearrangement is the Meyer-Schuster rearrangement, which typically involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones. A variation of this, the Rupe rearrangement, can also occur, leading to different isomeric products. While not directly involving this compound, these rearrangements highlight the reactivity of related unsaturated systems.

In a specific application, the rearrangement of an acetylene (B1199291) alcohol was achieved using formic acid at elevated temperatures to produce β-damascone, a key fragrance component. wiley-vch.de This type of reaction underscores the potential for skeletal reorganization in unsaturated molecules under acidic conditions. wiley-vch.de

Another relevant class of rearrangements is the Favorskii rearrangement, where α-halogenated ketones rearrange to carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. msu.edu This reaction is typically base-catalyzed and involves a 1,3-elimination followed by ring-opening. msu.edu Although distinct from acetal cleavage, it demonstrates how the introduction of specific functional groups can induce significant structural changes. msu.edu

The benzilic acid rearrangement provides another example of a base-catalyzed transformation, converting 1,2-diketones into α-hydroxycarboxylic acids. msu.edu This reaction proceeds through a 1,2-shift, driven by the formation of a stable carboxylate anion. msu.edu

Carbocation rearrangements, such as hydride and alkyl shifts, are also common in organic chemistry, particularly in reactions proceeding through an SN1 mechanism. masterorganicchemistry.com These shifts occur to transform a less stable carbocation into a more stable one, influencing the final product distribution. masterorganicchemistry.com

Catalytic Approaches to this compound Transformations

Catalysis offers a powerful means to control the reactivity and selectivity of chemical transformations. For this compound, various catalytic systems can be employed to achieve specific outcomes.

Transition metals are widely used as catalysts in organic synthesis due to their ability to activate a variety of functional groups. eie.grsioc-journal.cn Gold catalysts, in particular, have shown remarkable reactivity in activating alkynes and allenes for various transformations, including annulations. nih.govacs.orgencyclopedia.pub

In gold-catalyzed reactions of arylalkynes containing cyclic acetals, the gold complex activates the triple bond to form a vinyl-gold intermediate. This can then trigger a benzylic hydride migration, leading to an oxonium cation intermediate that cyclizes to form indenone derivatives. nih.govencyclopedia.pub While this example does not directly involve this compound, it illustrates the potential for gold catalysts to mediate complex cyclizations involving acetal-containing substrates.

Gold(I) catalysts can also promote cascade reactions of enynes, leading to the formation of complex polycyclic structures. acs.org The mechanism often involves the initial activation of the alkyne, followed by a series of intramolecular transformations. acs.org Furthermore, gold-catalyzed reactions can be influenced by other factors, such as hydrogen bonding, to control the reaction pathway. nih.govencyclopedia.pub

The scope of transition metal catalysis is broad, encompassing cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com These reactions often employ palladium catalysts in conjunction with specific ligands. eie.gr Hydroamination, the addition of an amine to an alkene, is another important transformation that can be catalyzed by transition metals, offering an atom-economical route to amines. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. nih.govdokumen.pub These catalysts can be broadly classified as Lewis acids, Lewis bases, Brønsted acids, and Brønsted bases. dokumen.pub

A prominent example of organocatalysis is the proline-catalyzed aldol (B89426) reaction, which can produce β-hydroxy carbonyl compounds with high enantioselectivity. nih.gov The mechanism is believed to proceed through an enamine intermediate, mimicking the action of class I aldolases. nih.gov

Organocatalysts, such as cinchona alkaloid derivatives, have also been employed in aza-Michael reactions, the conjugate addition of amines to α,β-unsaturated carbonyl compounds. beilstein-journals.org These catalysts often operate through hydrogen bonding to activate the substrate. beilstein-journals.org The merging of organocatalysis with other activation modes, such as photoredox catalysis, has led to the development of novel transformations, like the enantioselective α-alkylation of aldehydes. nih.gov

In the context of substrates related to this compound, organocatalysts have been used for the synthesis of 3,4-fused-cycloalkyl-1-arylpyrazoles from cyclic α-(dimethoxymethyl)ketones. researchgate.net

Acid catalysis plays a crucial role in a wide range of organic reactions. Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors. wikipedia.org

Brønsted acids can catalyze reactions by protonating a functional group, thereby increasing its reactivity. uwo.ca For instance, they can facilitate photosensitized [2+2] cycloadditions by accelerating triplet energy transfer. rsc.orgsemanticscholar.org The strength of the Brønsted acid can influence the reaction rate, a relationship described by the Brønsted catalysis law. uwo.ca Phosphinic acid has been shown to catalyze the intramolecular substitution of alcohols, where it acts as a bifunctional catalyst, both protonating the hydroxyl group and activating the nucleophile. nih.gov

Lewis acids activate substrates by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group or an acetal. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org Lewis acid catalysis is employed in a variety of reactions, including the Diels-Alder reaction, the ene reaction, and Friedel-Crafts alkylations. wikipedia.orgresearchgate.netrsc.orgchemrxiv.org In some cases, the combination of a Lewis acid with a Brønsted acid can lead to enhanced catalytic activity. uregina.ca

The table below summarizes the effect of different Lewis acids on the ene reaction.

| Catalyst | Activation Barrier (kcal/mol) |

| Uncatalyzed | 25 |

| BF3 | Lowered by up to 12 |

| B(C6H5)3 | Lowered by up to 12 |

| B(C6F5)3 | Lowered by up to 12 |

This data is illustrative of the catalytic effect of Lewis acids on ene reactions and is based on quantum chemical studies. researchgate.net

Electrochemically Mediated Transformations

Electrochemistry offers a green and efficient alternative to traditional chemical methods for conducting redox reactions. researchgate.netcardiff.ac.uk By using electricity as a "reagent," it avoids the need for chemical oxidants or reductants, minimizing waste generation. cardiff.ac.uk

Electrochemical methods have been successfully applied to the difunctionalization of alkenes, where two new functional groups are added across the double bond. rsc.org This strategy is a powerful tool for the synthesis of complex molecules. rsc.org

The general mechanism for the electrochemical difunctionalization of alkenes can proceed through several pathways. One common pathway involves the anodic oxidation of a nucleophile to generate a radical intermediate. This radical then adds to the alkene, forming a carbon-centered radical, which is subsequently oxidized to a carbocation. This carbocation then reacts with another nucleophile to yield the final product. rsc.org Another pathway involves the initial oxidation of the alkene to a radical cation, which is then attacked by a nucleophile. rsc.org

Electrochemical methods have been used for various difunctionalization reactions, including diamination, dihydroxylation, and dialkoxylation of alkenes. rsc.org For instance, the electrochemical dimethoxylation of alkenes has been achieved in an undivided cell using platinum electrodes. rsc.org The reaction proceeds via the formation of an alkene radical cation, followed by nucleophilic attack by methanol. rsc.org

The table below provides examples of electrochemical difunctionalization reactions of alkenes.

| Reaction Type | Reagents | Catalyst/Mediator |

| Diazidation | Alkene, Sodium Azide (B81097) | Manganese bromide |

| Dimethoxylation | Alkene, Methanol | None |

| Sulfonylation | Alkene, Sulfonylating agent | None |

| Chloroacetophenonation | Styrene derivatives, O2, MgCl2 | Manganese |

This table showcases the versatility of electrochemical methods for alkene difunctionalization. rsc.orgcardiff.ac.uk

Electro-organic synthesis can also be performed using paired electrolysis, where both the anodic and cathodic reactions contribute to the formation of the desired product, leading to higher efficiency. cardiff.ac.uk Furthermore, the combination of electrochemistry with redox-metal catalysis has expanded the scope of these transformations, allowing for greater control over selectivity. acs.org

Anodic Oxidation and Reductive Processes

The reactivity of this compound in electrochemical reactions, specifically anodic oxidation and reductive processes, is dictated by its two primary functional groups: the terminal alkene and the acetal (dimethoxymethyl) group. While specific studies on this compound are not extensively documented, its behavior can be inferred from established principles of organic electrochemistry applied to similar structures.

Anodic Oxidation

Anodic oxidation involves the removal of electrons from a substrate at an anode. For alkenes, this process typically initiates at the carbon-carbon double bond, which is an electron-rich region of the molecule. savemyexams.com The initial step is often a one-electron oxidation to form a radical cation intermediate. This reactive species can then undergo various follow-up reactions, such as nucleophilic attack, dimerization, or further oxidation.

In the case of this compound, anodic oxidation would likely generate a radical cation centered on the butene moiety. The subsequent reaction pathway can be influenced by factors such as the solvent, supporting electrolyte, and anode material. nih.govescholarship.org For instance, in the presence of a nucleophilic solvent like methanol, an ECEC (Electron-transfer, Chemical step, Electron-transfer, Chemical step) mechanism could occur. lookchem.com This would involve the initial electron transfer, followed by nucleophilic attack of methanol, a second electron transfer to form a carbocation, and a final reaction with another methanol molecule.

The general mechanism for anodic oxidation of amides, which involves the formation of an iminium cation radical followed by deprotonation and further oxidation to generate an iminium ion that undergoes methoxylation, provides a parallel for the potential reactivity of intermediates in such electrochemical processes. beilstein-journals.org Depending on the conditions, electrochemical oxidation can be directed down a one-electron or two-electron pathway, leading to different products. nih.govescholarship.org

Reductive Processes

Reductive processes involve the addition of electrons to a substrate. For this compound, the primary site for reduction is the carbon-carbon double bond. Common reductive methods for alkenes include:

Catalytic Hydrogenation: This is the most common method for reducing alkenes to alkanes. It involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). This process would convert this compound to 2-(Dimethoxymethyl)butane.

Chemical Reduction: Reagents like diimide (N₂H₂) can also be used for the reduction of alkenes.

Electrochemical Reduction: While less common for simple alkenes, electrochemical reduction is possible under specific conditions, typically involving the formation of a radical anion intermediate which is then protonated.

The acetal group is generally stable under these reductive conditions. However, strong reducing agents under harsh conditions could potentially affect the acetal, though this is not a typical reaction pathway. Research on the reductive ring opening of oxabicyclic alkenes using reagents like diisobutylaluminium hydride (DIBAL-H) highlights methods that can be applied to complex alkenes, sometimes with high enantioselectivity. scholaris.ca

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics for this compound is crucial for controlling reaction outcomes and synthesizing desired products. The investigations focus on identifying the sequence of elementary steps, the nature of intermediates, and the factors governing the reaction rate.

The most probable reaction pathway for this compound involves the electrophilic addition to the carbon-carbon double bond. savemyexams.com The alkene's π-bond acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com Since this compound is an unsymmetrical alkene, the regioselectivity of the addition is a key consideration. chemguide.co.uk

The reaction generally proceeds via a two-step mechanism:

Electrophilic Attack: The electrophile (E⁺) adds to the terminal carbon (C1) of the double bond. This is because the formation of a carbocation on the more substituted carbon (C2) is more favorable. This regioselectivity follows Markovnikov's Rule , which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents. chemguide.co.ukmsu.edu

Nucleophilic Capture: The resulting carbocation intermediate is then attacked by a nucleophile (Nu⁻) to form the final product.

The stability of the carbocation intermediate dictates the outcome. The secondary carbocation formed by the addition of the electrophile to C1 is stabilized by the adjacent ethyl group and the dimethoxymethyl-substituted carbon. This is significantly more stable than the primary carbocation that would be formed if the electrophile added to C2. chemguide.co.uk

A potential reaction pathway is illustrated below with a generic electrophile (E⁺) and nucleophile (Nu⁻).

Interactive Table 1: Potential Products from Electrophilic Addition to this compound

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |

| H-Br | H⁺ | Br⁻ | 2-Bromo-2-(dimethoxymethyl)butane |

| H₂O (H⁺ cat.) | H⁺ | H₂O | 2-(Dimethoxymethyl)butan-2-ol |

| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 1,2-Dibromo-2-(dimethoxymethyl)butane |

| CH₃OH (H⁺ cat.) | H⁺ | CH₃OH | 2-Methoxy-2-(dimethoxymethyl)butane |

Intermediates

The primary intermediate in the electrophilic addition to this compound is a carbocation. As discussed, two possible carbocations could form, but the secondary carbocation is highly favored due to its greater stability.

Major Intermediate (Secondary Carbocation): Formed by the addition of the electrophile to the C1 carbon. This intermediate is stabilized by the inductive effect of the surrounding alkyl groups.

Minor Intermediate (Primary Carbocation): Formed by the addition of the electrophile to the C2 carbon. This intermediate is significantly less stable and forms in negligible amounts.

The reaction profile for this process would show two peaks, corresponding to the two transition states, with the first peak (leading to the carbocation) being higher, reflecting the rate-limiting step. unizin.org The valley between the peaks represents the energy of the carbocation intermediate.

Interactive Table 2: Key Intermediates in the Electrophilic Addition to this compound

| Intermediate Type | Structure | Stability | Role in Mechanism |

| Secondary Carbocation | More stable, favored | Key intermediate leading to the major product. Formation is the rate-limiting step. chemguide.co.uk | |

| Primary Carbocation | Less stable, disfavored | Forms in very small quantities, leads to the minor product. | |

| Radical Cation | Highly reactive | Potential intermediate in anodic oxidation processes. rsc.org |

Role As a Key Building Block in Advanced Organic Synthesis

The bifunctional nature of 2-(Dimethoxymethyl)but-1-ene allows it to be strategically employed in the synthesis of intricate molecular structures. It can introduce a four-carbon fragment into a target molecule, with latent aldehyde functionality and a reactive alkene handle for further elaboration.

Application in the Synthesis of Complex Molecular Architectures

Polyketides are a large and structurally diverse class of natural products synthesized by multimodular enzymes known as polyketide synthases (PKSs). nih.govnih.gov These assembly-line-like enzymes typically use simple acyl-CoA precursors, such as propionyl-CoA, to construct complex carbon skeletons. nih.gov While direct enzymatic incorporation of this compound into a PKS pathway is not a standard process, its structure makes it a conceptually useful synthon for the chemical synthesis of polyketide fragments.

In a laboratory setting, the four-carbon backbone of this compound can be envisioned as a building block for portions of a polyketide chain. Following transformations of the alkene (as discussed in section 5.2.2), the latent aldehyde can be deprotected to reveal a reactive carbonyl group, which can then participate in classic carbon-carbon bond-forming reactions (e.g., aldol (B89426) additions, Wittig reactions) common in the total synthesis of polyketides.

Chiral building blocks are essential intermediates in the synthesis of single-enantiomer drugs and other biologically active molecules. nih.gov The synthesis of these blocks often relies on asymmetric reactions that introduce stereocenters in a controlled manner. nih.gov The terminal alkene in this compound is an ideal substrate for several well-established asymmetric transformations.

For instance, asymmetric epoxidation could convert the alkene into a chiral epoxide. Vinyl epoxides are recognized as crucial building blocks in a diverse array of reactions, exhibiting unique reactivity. researchgate.netacs.org Similarly, asymmetric dihydroxylation would yield a chiral diol. These resulting chiral epoxides and diols, containing the protected aldehyde functionality, are valuable intermediates that can be elaborated into more complex, enantiomerically pure molecules for use in drug discovery and natural product synthesis. portico.orgmdpi.com

Utility in Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. hanrimwon.com this compound is adept at this, offering two distinct sites for chemical modification.

Conversion to Other Carbonyl Derivatives

The dimethoxymethyl group is a dimethyl acetal (B89532), which functions as a protecting group for an aldehyde. Acetal groups are stable under neutral or basic conditions but can be readily hydrolyzed back to the corresponding carbonyl compound under acidic conditions. hanrimwon.comresearchgate.net

This transformation is highly useful in multi-step syntheses. The protected aldehyde can be carried through several reaction steps that would otherwise be incompatible with a free aldehyde. At the desired stage, treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) efficiently converts the acetal to the aldehyde, yielding 2-ethylpropenal. This α,β-unsaturated aldehyde is a valuable intermediate for subsequent reactions, such as Michael additions or further functionalization.

Introduction of Diverse Functionalities via Alkene Transformations

The terminal double bond of this compound is a versatile handle for introducing a wide range of functional groups through addition reactions.

Hydroboration-Oxidation : This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes, converting them into alcohols. byjus.comlibretexts.orgmasterorganicchemistry.comwikipedia.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and base (e.g., NaOH) yields 2-(dimethoxymethyl)butan-1-ol. This reaction proceeds with syn stereochemistry, where the hydrogen and hydroxyl groups add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com

Epoxidation : The alkene can be converted into an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). acs.org The resulting product, 2-(dimethoxymethyl)-2-ethyloxirane, contains a reactive three-membered ring that can be opened by various nucleophiles, providing a pathway to a wide range of 1,2-difunctionalized compounds. researchgate.net

Hydration : Acid-catalyzed addition of water across the double bond follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.org This would convert this compound into 2-(dimethoxymethyl)butan-2-ol.

Interactive Table of Alkene Transformations

| Reagents | Reaction | Resulting Functional Group |

| 1. BH₃·THF2. H₂O₂, NaOH | Hydroboration-Oxidation | Primary Alcohol |

| mCPBA | Epoxidation | Epoxide |

| H₃O⁺ (dilute) | Markovnikov Hydration | Secondary Alcohol |

Application in Material Science and Polymer Chemistry

The reactivity of the vinyl group in this compound makes it a candidate monomer for polymerization. Vinyl ethers are known to undergo cationic polymerization readily, and terminal alkenes can participate in various polymerization processes. acs.orgnih.gov

Polymerization of this compound would lead to a polymer with pendent dimethoxymethyl groups along the backbone. Such a polymer could be considered a functional material, as the acetal groups can be subsequently hydrolyzed under acidic conditions to generate aldehyde functionalities. This post-polymerization modification would transform the initial polymer into a polyaldehyde, a reactive polymer that could be used for cross-linking or for grafting other molecules onto the polymer backbone.